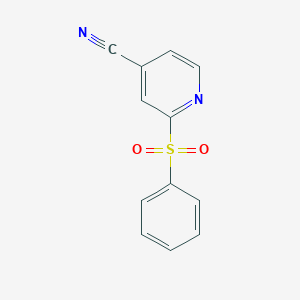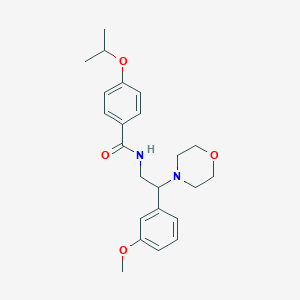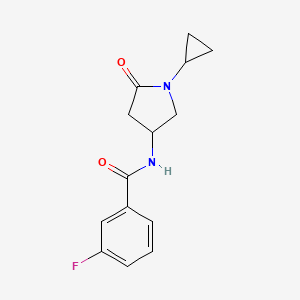
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide, commonly known as CCT251236, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
CCT251236 works by inhibiting the activity of a protein called CDK8, which is involved in regulating gene expression. By inhibiting CDK8, CCT251236 can disrupt the signaling pathways that are necessary for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCT251236 have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the expression of genes that are involved in cancer cell survival and growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCT251236 in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for the development of new cancer treatments. Additionally, its mechanism of action is well understood, making it easier to design experiments that can test its efficacy.
However, there are also some limitations to using CCT251236 in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, its mode of action is very specific, which may limit its use in certain types of cancer.
Orientations Futures
There are several future directions that could be explored in the study of CCT251236. One potential direction is to investigate its potential use in combination with other anti-cancer drugs, to determine whether it can enhance their efficacy. Additionally, more research could be done to investigate the potential side effects of CCT251236, and to determine whether it is safe for use in humans. Finally, further studies could be done to investigate the potential use of CCT251236 in the treatment of other diseases, such as inflammatory disorders or autoimmune diseases.
Méthodes De Synthèse
The synthesis of CCT251236 involves several steps, including the reaction of 2,3-dichloroquinoxaline with cyclobutanone to form a cyclobutyl quinoxaline intermediate. This intermediate is then reacted with thioamide and cyanide to produce the final product, CCT251236.
Applications De Recherche Scientifique
CCT251236 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have potent anti-cancer activity in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in animal models.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3,4-dichlorophenyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-3-2-9(6-11(10)17)12-7-13(22-20-12)14(21)19-15(8-18)4-1-5-15/h2-3,6-7H,1,4-5H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFLCKIJCIGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC(=NS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Ethylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2612763.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)


![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)


![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)
![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)

